N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide
Description
N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide is a complex organic compound that features both indole and chromenone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Properties
Molecular Formula |
C29H26N2O4 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-2-oxo-4-phenylchromen-6-yl)propanamide |
InChI |
InChI=1S/C29H26N2O4/c1-34-26-17-27-24(23(16-29(33)35-27)19-7-3-2-4-8-19)15-20(26)11-12-28(32)30-14-13-21-18-31-25-10-6-5-9-22(21)25/h2-10,15-18,31H,11-14H2,1H3,(H,30,32) |
InChI Key |
VQLKCMVAOHDGGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1CCC(=O)NCCC3=CNC4=CC=CC=C43)C(=CC(=O)O2)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions. The indole and chromenone components are synthesized separately and then coupled through a series of reactions. Common steps might include:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis.
Synthesis of the chromenone structure: This might involve the Pechmann condensation.
Coupling reactions: The final step involves coupling the indole and chromenone structures through amide bond formation, often using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the carbonyl groups in the chromenone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of indole derivatives, including N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide. Research indicates that compounds with indole structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study:
A study by Reddy et al. demonstrated that indole-based compounds showed high activity against the A549 lung adenocarcinoma cell line, indicating potential as anticancer agents . The synthesized derivatives were evaluated for their anti-proliferative activities, yielding promising results.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study:
Research published in the Journal of Medicinal Chemistry highlighted the synthesis of indole-based compounds that effectively reduced inflammation in animal models, suggesting their therapeutic potential in conditions like rheumatoid arthritis .
Antimicrobial Activity
The antimicrobial properties of indole derivatives have also been explored extensively. This compound has been tested against various bacterial and fungal strains.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy...) | P. aeruginosa | 20 |
These results indicate that the compound possesses notable antimicrobial activity, making it a potential candidate for developing new antimicrobial agents .
Neuroprotective Effects
Recent research suggests that indole derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study:
A study indicated that certain indole compounds could protect neuronal cells from oxidative stress-induced damage, showcasing their potential as neuroprotective agents .
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: The indole moiety might interact with serotonin receptors.
Enzyme inhibition: The compound could inhibit enzymes involved in specific biochemical pathways.
Signal transduction: It might modulate signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like tryptophan and serotonin.
Chromenone derivatives: Molecules such as coumarin and flavonoids.
Uniqueness
The unique combination of indole and chromenone structures in N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, supported by various studies and findings.
Structural Overview
The compound consists of an indole moiety linked to a chromenone core via a propanamide chain. Its molecular formula is C24H24N2O4, with a molecular weight of approximately 420.46 g/mol. The presence of both indole and chromenone functionalities suggests diverse interactions with biological targets, potentially influencing various therapeutic effects.
| Component | Structure | Functionality |
|---|---|---|
| Indole | Indole | Known for its role in neurotransmission and anti-cancer properties. |
| Chromenone | Chromenone | Exhibits antioxidant and anti-inflammatory activities. |
| Propanamide | - | Enhances solubility and bioavailability. |
Anticancer Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, derivatives of indole have shown preferential suppression of growth in cancer cell lines such as A549 (lung cancer) compared to normal fibroblasts, suggesting a potential for selective cytotoxicity .
In vitro assays have demonstrated that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest, particularly in rapidly dividing cells.
Anti-inflammatory Activity
The chromenone component is known for its anti-inflammatory properties. Compounds derived from chromenone scaffolds have been shown to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases . The specific interactions of this compound with inflammatory pathways remain an area for further research.
Neuroprotective Effects
Indole-based compounds have been explored for their neuroprotective effects. Research indicates that these compounds may modulate neurotransmitter systems and protect against neurodegeneration . The dual action of the indole and chromenone functionalities could enhance the neuroprotective profile of this compound, making it a candidate for conditions like Alzheimer’s disease.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Binding Affinity : Studies suggest that the compound may bind to various receptors and enzymes, influencing their activity.
- Molecular Docking Studies : Computational analyses indicate potential binding sites on target proteins involved in cancer progression and inflammation .
- Signal Transduction Pathways : The compound might affect key signaling pathways such as MAPK and NF-kB, which are crucial in cancer and inflammation .
Case Studies and Research Findings
Several case studies highlight the biological activity of compounds related to N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-pheny -2H-chromen -6 -yl)propanamide:
- Study on Cancer Cell Lines : A study demonstrated that derivatives showed IC50 values lower than standard chemotherapeutics against various cancer cell lines, indicating strong anticancer potential .
- Anti-inflammatory Assays : In vitro tests revealed significant reductions in TNF-alpha levels when treated with related compounds, suggesting effective anti-inflammatory properties .
- Neuroprotective Screening : Neuroprotective assays indicated that certain derivatives could prevent neuronal death in models of oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
